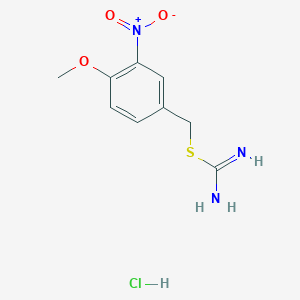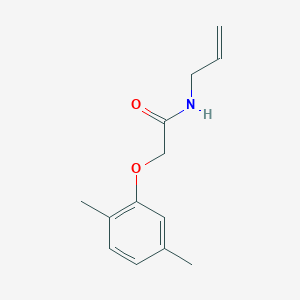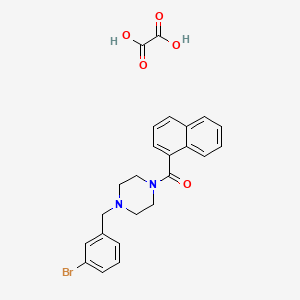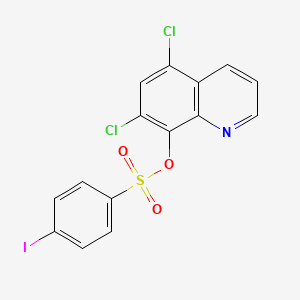
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride, also known as MNB-ITC, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. MNB-ITC has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying the mechanisms of various diseases.
Mecanismo De Acción
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride exerts its inhibitory effect on PTPs by covalently modifying the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. The specific mechanism of action of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride varies depending on the PTP isoform being targeted.
Biochemical and physiological effects:
In addition to its role as a PTP inhibitor, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumor xenografts in mice. 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in lab experiments is its high potency and specificity for PTPs. This allows researchers to selectively target specific PTP isoforms and study their role in various diseases. However, one limitation of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is its potential toxicity, which can vary depending on the cell type and concentration used. Careful optimization of experimental conditions is necessary to minimize the risk of toxicity.
Direcciones Futuras
There are several potential future directions for the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in scientific research. One area of interest is the development of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride derivatives with improved potency and selectivity for specific PTP isoforms. Another area of interest is the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in combination with other drugs to enhance their therapeutic efficacy. Additionally, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride could be used to study the role of PTPs in other diseases such as neurodegenerative disorders and infectious diseases. Overall, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is a promising tool for studying the mechanisms of various diseases and developing new therapeutic strategies.
Métodos De Síntesis
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxy-3-nitrobenzyl chloride with potassium imidothiocarbamate hydrochloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been extensively used in scientific research to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. It has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling. This makes 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Propiedades
IUPAC Name |
(4-methoxy-3-nitrophenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S.ClH/c1-15-8-3-2-6(5-16-9(10)11)4-7(8)12(13)14;/h2-4H,5H2,1H3,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCWKHGRBORIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC(=N)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)


![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)